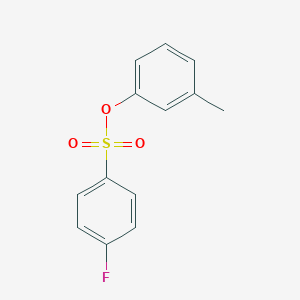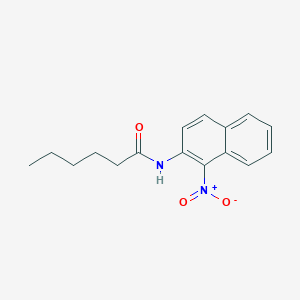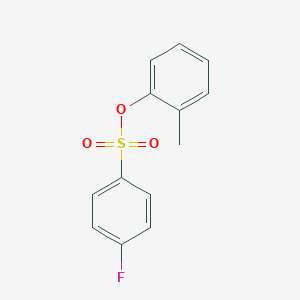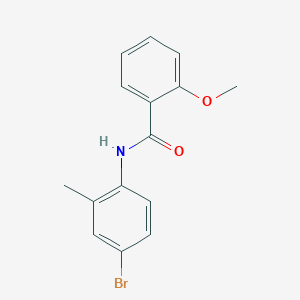
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Kuopio, Finland, and has since been used extensively in scientific research to study the role of the CB2 receptor in various physiological and pathological processes.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide is a selective antagonist of the CB2 receptor, which is primarily expressed on immune cells. The CB2 receptor is involved in regulating immune function and inflammation, and its activation has been shown to have anti-inflammatory effects. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide blocks the activation of the CB2 receptor by other molecules, thereby preventing its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in different experimental models. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the migration of immune cells to sites of inflammation. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has also been shown to have anti-tumor effects in some cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-methylphenyl)-2-methoxybenzamide in scientific research is its high selectivity for the CB2 receptor, which allows for specific targeting of this receptor in experimental models. However, one limitation of using N-(4-bromo-2-methylphenyl)-2-methoxybenzamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-methoxybenzamide and the CB2 receptor. One area of interest is the role of the CB2 receptor in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective CB2 receptor antagonists for use in therapeutic applications. Finally, the potential use of CB2 receptor agonists as immunomodulatory agents in the treatment of autoimmune diseases is an area of active research.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 4-bromo-2-methylphenol with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate is then reacted with 2-methoxybenzamide in the presence of a base such as potassium carbonate to yield the final product, N-(4-bromo-2-methylphenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has been used in a wide range of scientific research studies, particularly in the field of immunology and inflammation. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. N-(4-bromo-2-methylphenyl)-2-methoxybenzamide has also been studied for its potential therapeutic effects in various diseases, such as multiple sclerosis and cancer.
Propriétés
Formule moléculaire |
C15H14BrNO2 |
|---|---|
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
QXTBHPICDKYFON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2OC |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



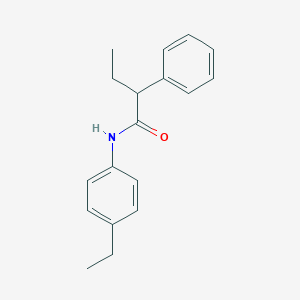
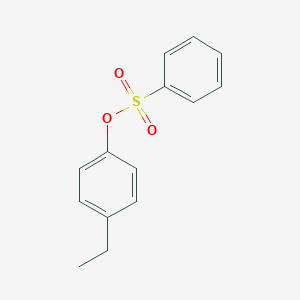

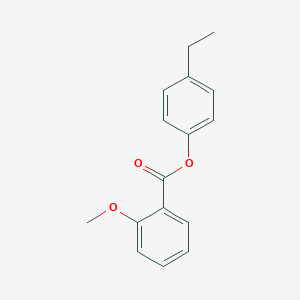
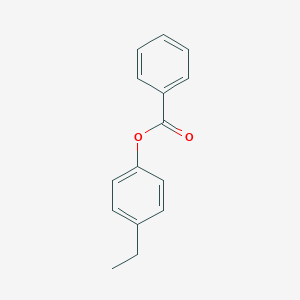
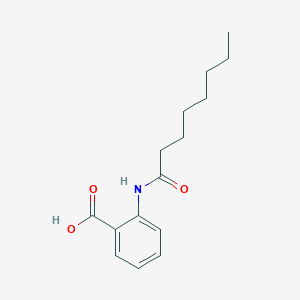
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
